4-Iodo-1-methyl-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-iodo-1-methyltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4IN3/c1-7-2-3(4)5-6-7/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPPAALOLZNNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Strategies of 4 Iodo 1 Methyl 1h 1,2,3 Triazole
Cross-Coupling Reactions at the C4-Iodine Position
The iodine substituent at the C4 position is an excellent leaving group in numerous palladium- and copper-catalyzed cross-coupling reactions. This reactivity is fundamental to its utility as a synthetic intermediate, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a highly effective method for creating carbon-carbon bonds by reacting the C4-iodo group with organoboron compounds, such as boronic acids or their esters. This reaction is widely employed to synthesize 4-aryl- and 4-vinyl-1,2,3-triazoles. The electrophilicity of the carbon attached to the iodine atom makes the compound amenable to such transformations.
Research has established general protocols for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles. rsc.org These reactions are typically mediated by a palladium catalyst, often in the presence of a base. One notable development is the use of an expanded-ring N-heterocyclic carbene palladium complex that facilitates the reaction in water, aligning with the principles of "green chemistry". rsc.org Studies on related 5-iodo-1,2,3-triazoles have demonstrated that catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent system like 1,4-dioxane (B91453) are effective, yielding the corresponding 5-aryl-1,2,3-triazoles. mdpi.com This methodology is directly applicable to the 4-iodo isomer. The reaction generally proceeds with good to excellent yields, even with aryl boronic acids bearing either electron-donating or electron-withdrawing groups. mdpi.combeilstein-journals.org
Table 1: Suzuki-Miyaura Coupling Conditions for Iodotriazoles
| Catalyst System | Base | Solvent | Temperature (°C) | Substrate | Product Type | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100 | 5-Iodo-1,2,3-triazole | 5-Aryl-1,2,3-triazole | mdpi.com |
| Pd-NHC Complex | Various | Water | Ambient to 100 | 4/5-Halo-1,2,3-triazoles | 4/5-Aryl-1,2,3-triazoles | rsc.org |
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80 | 5-Iodo-1,2,4-triazole | 5-Aryl-1,2,4-triazole |
Heck and Sonogashira Coupling Reactions in Functionalization
The Heck and Sonogashira reactions are powerful tools for introducing alkenyl and alkynyl groups, respectively, onto the triazole core at the C4 position. researchgate.net
The Heck reaction involves the palladium-catalyzed coupling of the iodotriazole with an alkene. This method provides a direct route to 4-alkenyl-1,2,3-triazoles, which are valuable synthetic intermediates. researchgate.net
The Sonogashira coupling reaction joins the 4-iodo-1,2,3-triazole with a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, such as copper(I) iodide, in the presence of an amine base like triethylamine (B128534). organic-chemistry.orgmdpi.com The reaction provides a reliable pathway to 4-alkynyl-1,2,3-triazoles. researchgate.net The copper co-catalyst is believed to activate the alkyne, facilitating the coupling process and often allowing the reaction to proceed under milder conditions. semanticscholar.org The versatility of the Sonogashira reaction has been demonstrated in the synthesis of various functionalized quinolines and other heterocyclic systems. semanticscholar.org
Direct Arylation and Alkylation Methodologies Utilizing the Iodine Handle
Direct arylation offers an alternative to traditional cross-coupling reactions by forming a C-C bond between the triazole and an aromatic compound without the need for pre-functionalized organometallic reagents. clockss.org For 1,4-disubstituted 1,2,3-triazoles, copper-catalyzed direct arylation at the C5 position with aryl iodides has been demonstrated. clockss.orgresearchgate.netacs.org This reaction typically employs a copper(I) salt, such as CuI or CuCl, and a strong base like lithium tert-butoxide (LiO-t-Bu) in a high-boiling solvent like DMF at elevated temperatures (e.g., 140 °C). clockss.orgacs.org While this specific methodology targets the C-H bond at the C5 position, the principles of activating a C-X bond (where X is iodine) are central to many coupling strategies.
The iodine atom can also be substituted with alkyl or aryl groups through various substitution reactions, highlighting its role as a versatile functional handle.
Carbonylation Reactions of Iodinated Triazoles
Carbonylation reactions introduce a carbonyl group (C=O) into the triazole structure, typically by reacting the C4-iodo derivative with carbon monoxide in the presence of a nucleophile and a palladium catalyst. This approach is highly effective for synthesizing triazole-based carboxamides and esters.
Aminocarbonylation to Form Triazole Carboxamides
Aminocarbonylation involves the palladium-catalyzed reaction of 4-iodo-1,2,3-triazoles with carbon monoxide and an amine (a primary or secondary amine) to yield the corresponding 4-carboxamide derivatives. researchgate.net This reaction provides a direct and efficient route to these valuable compounds. Research has shown that this transformation can be carried out under mild conditions, such as using atmospheric pressure of carbon monoxide at a temperature of 70 °C. researchgate.net The methodology is robust, accommodating various N-nucleophiles to produce a diverse library of triazole carboxamides in high yields. researchgate.net Similar aminocarbonylation reactions have been successfully applied to 5-iodo-1,2,3-triazoles, demonstrating the general applicability of this method for halogenated triazoles. beilstein-journals.orgresearchgate.net
Table 2: Aminocarbonylation of Iodotriazoles
| Substrate | CO Source | Catalyst | Nucleophile | Product | Conditions | Reference |
| 4-Iodo-1,2,3-triazoles | CO (1 atm) | Palladium catalyst | Various amines | 1,2,3-Triazole-4-carboxamides | 70 °C | researchgate.net |
| 5-Iodo-1,2,3-triazoles | CO | Pd(PPh₃)₄ | Aliphatic primary amines | 1,2,3-Triazole-5-carboxamides | KOH, (CH₃O)₂CO | beilstein-journals.org |
| 5-Iodo-1,2,3-triazoles | Formic acid/H₂SO₄ | Palladium catalyst | Various amines | 1,2,3-Triazole-5-carboxamides | Not specified | researchgate.net |
Aryloxycarbonylation for the Synthesis of Triazole Esters
Analogous to aminocarbonylation, aryloxycarbonylation allows for the synthesis of triazole-based esters. In this reaction, 4-iodo-1,2,3-triazoles are treated with carbon monoxide and an O-nucleophile, typically a phenol (B47542) or an alcohol, in the presence of a palladium catalyst. researchgate.net This process results in the formation of the corresponding 4-ester derivatives. Like the synthesis of carboxamides, this reaction proceeds in high yields under mild conditions, such as atmospheric CO pressure and a temperature of 70 °C, and is compatible with a range of O-nucleophiles. researchgate.net
Other Substitution and Functional Group Transformations
Beyond carbonylation, the 4-iodo-1-methyl-1H-1,2,3-triazole scaffold is amenable to a range of other substitution and functional group transformations, enabling the synthesis of a diverse array of derivatives.
Trifluoromethylation and Other Halogen-Exchange Reactions
The introduction of a trifluoromethyl group at the 4-position of the triazole ring is a valuable transformation in medicinal chemistry due to the unique properties conferred by the CF3 group. kdpublications.in Copper-mediated trifluoromethylation of 4-iodo-1-aryl-1H-1,2,3-triazoles has been reported using reagents like methyl fluorosulfonyldifluoroacetate (MFSI) in the presence of copper(I) iodide and tetrabutylammonium (B224687) iodide (TBAI). kdpublications.inrsc.org This reaction proceeds in moderate yields and is notable for its chemoselectivity, tolerating other halogens like bromine and chlorine. kdpublications.in The proposed mechanism involves the demethylation of MFSI by iodide to generate a copper carboxylate complex that facilitates the trifluoromethylation. rsc.org
Halogen exchange (Halex) reactions offer another route to functionalize the 4-position. For instance, 5-iodo-1,2,3-triazoles can undergo halogen exchange to produce the corresponding 5-fluoro derivatives, which are valuable intermediates for further nucleophilic aromatic substitution (SNAr) reactions. acs.orgresearchgate.net
Table 1: Examples of Trifluoromethylation Reactions of Iodo-1,2,3-triazoles
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1-Aryl-4-iodo-1H-1,2,3-triazole | CuI, MFSI, TBAI, 80-90°C, 2 hrs | 1-Aryl-4-(trifluoromethyl)-1H-1,2,3-triazole | Moderate | kdpublications.in |
| 1,4-Diaryl-5-iodo-1,2,3-triazole | TMSCF3, Copper catalyst | 1,4-Diaryl-5-(trifluoromethyl)-1,2,3-triazole | Good | rsc.org |
Oxidation and Reduction Chemistry of the 1,2,3-Triazole Ring System
The 1,2,3-triazole ring is generally considered a stable aromatic system, resistant to many common oxidizing and reducing conditions. mdpi.com This stability is a key feature that allows for a wide range of chemical manipulations on substituents without affecting the core heterocyclic structure. mdpi.com However, under specific and often harsh conditions, the triazole ring can participate in redox reactions. For instance, certain triazoline precursors can be aromatized to triazoles through oxidation. researchgate.net The inherent stability of the 1,2,3-triazole ring towards oxidation and reduction is a significant advantage in multistep syntheses. mdpi.com
Nucleophilic Substitution Pathways Involving the Iodine Atom
The iodine atom at the 4-position of 4-iodo-1-methyl-1H-1,2,3-triazole is susceptible to nucleophilic substitution, although direct SNAr reactions on the electron-rich triazole ring can be challenging. Palladium- and copper-catalyzed cross-coupling reactions are more common and versatile methods for replacing the iodine atom. These include well-established reactions like the Suzuki-Miyaura coupling for the introduction of aryl or vinyl groups. The electrophilicity of the carbon bearing the iodine is enhanced by the electron-withdrawing nature of the triazole ring, facilitating these metal-catalyzed processes.
Cascade and Tandem Reactions Leveraging 4-Iodo-1-methyl-1H-1,2,3-triazole Reactivity
The reactivity of the C-I bond in iodo-1,2,3-triazoles makes them valuable substrates in cascade or tandem reactions, where multiple bond-forming events occur in a single pot. For example, a palladium-catalyzed process can initiate with the oxidative addition of the iodo-triazole, followed by CO insertion and subsequent intramolecular cyclization with a suitably positioned nucleophile to construct more complex fused heterocyclic systems. beilstein-journals.org Another example involves a one-pot, multi-component reaction for the synthesis of 5-iodo-1,2,3-triazoles through a copper-catalyzed aqueous tandem oxidative iodination and alkyne-azide cycloaddition. researchgate.net These cascade strategies offer significant advantages in terms of efficiency and atom economy, allowing for the rapid assembly of complex molecular architectures from simpler precursors.
Mechanistic Investigations and Theoretical Studies on 4 Iodo 1 Methyl 1h 1,2,3 Triazole Transformations
Elucidation of Reaction Mechanisms for 4-Iodo-1,2,3-triazole Formation and Reactivity
The formation of 4-iodo-1,2,3-triazoles, including the N-methylated derivative, often involves metal-mediated reactions. Understanding the underlying mechanisms is crucial for optimizing synthetic protocols and expanding the utility of these compounds as synthetic intermediates.
Catalytic Cycles in Metal-Mediated Iodination and Cross-Coupling
The synthesis of 4-iodo-1-methyl-1H-1,2,3-triazole can be achieved through various synthetic routes, with metal-catalyzed reactions being particularly prominent. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone method for constructing the 1,2,3-triazole ring. For the introduction of the iodine atom, several strategies exist, including the use of 1-iodoalkynes in the CuAAC reaction. researchgate.netacs.org
The catalytic cycle for the formation of 5-iodo-1,4-disubstituted-1,2,3-triazoles, a class of compounds closely related to the title compound, has been a subject of detailed investigation. One proposed mechanism involves the in situ generation of a copper(I) catalyst and electrophilic triiodide ions from the reaction of copper(II) perchlorate (B79767) and sodium iodide. nih.gov This reactive copper(I) species then coordinates with the alkyne and azide (B81097) to facilitate the cycloaddition, followed by iodination of the resulting copper(I) triazolide intermediate by the triiodide ion. nih.gov
In cross-coupling reactions, the iodine atom of 4-iodo-1,2,3-triazoles serves as a versatile handle for introducing various substituents. Palladium-catalyzed reactions, such as aminocarbonylation, have been employed to functionalize the triazole core. nih.gov The mechanism for such transformations typically involves the oxidative addition of the 5-iodo-1,2,3-triazole to a low-valent palladium complex, followed by coordination and insertion of a coupling partner (e.g., carbon monoxide), and finally, reductive elimination to yield the product and regenerate the palladium catalyst. nih.govbeilstein-journals.org
The table below summarizes key aspects of metal-mediated transformations involving iodinated 1,2,3-triazoles.
| Reaction Type | Metal Catalyst | Key Mechanistic Steps | Product Type |
| Iodination (via CuAAC) | Copper(I) | Coordination of alkyne and azide, cycloaddition, iodination of copper triazolide intermediate. nih.gov | 5-Iodo-1,4-disubstituted-1,2,3-triazoles |
| Aminocarbonylation | Palladium(0) | Oxidative addition, CO insertion, nucleophilic attack by amine, reductive elimination. nih.govbeilstein-journals.org | 1,4,5-Trisubstituted-1,2,3-triazole-5-carboxamides |
| Cross-Coupling (general) | Palladium, Copper | Oxidative addition/transmetalation, reductive elimination. nih.govbeilstein-journals.org | Further functionalized 1,2,3-triazoles |
Identification and Characterization of Reaction Intermediates and Transition States
The direct observation and characterization of reaction intermediates and transition states provide invaluable evidence for proposed reaction mechanisms. In the context of 1,2,3-triazole synthesis, computational studies have played a significant role in elucidating these transient species.
For the formation of 1,4,5-trisubstituted 1,2,3-triazoles from the reaction of aryl azides with enaminones, Density Functional Theory (DFT) calculations have been used to propose two possible transition states (TS1 and TS2) leading to two isomeric intermediates (IN1 and IN2). beilstein-journals.org These intermediates then undergo further transformations to yield the final product. beilstein-journals.org
In the copper-catalyzed synthesis of 5-enamine-functionalized 1,2,3-triazoles, a dicopper-catalyzed mechanism has been proposed. rsc.org Key intermediates in this cycle include a di-copper acetylide and a six-membered binuclear copper intermediate formed during the cycloaddition step. rsc.org The identification of these intermediates through computational methods helps to explain the observed regioselectivity and the critical role of additives like triethylamine (B128534). rsc.org
The table below presents examples of identified or proposed intermediates and transition states in the synthesis of substituted 1,2,3-triazoles.
| Reaction | Intermediate/Transition State | Method of Identification | Significance |
| Aryl azide + Enaminone | TS1, TS2, IN1, IN2 | DFT Calculations. beilstein-journals.org | Explains the formation of isomeric products. |
| Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Binuclear Copper(I) acetylide complex | X-ray crystallography, DFT calculations. rsc.org | Confirms the involvement of a dicopper catalyst. |
| Palladium-catalyzed aminocarbonylation | Pd(II) intermediate (after oxidative addition) | Inferred from established catalytic cycles. nih.govbeilstein-journals.org | Central species in the cross-coupling mechanism. |
Computational Chemistry Approaches
Computational chemistry has emerged as a powerful tool for investigating the properties and reactivity of molecules like 4-iodo-1-methyl-1H-1,2,3-triazole. These methods provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
DFT calculations are widely used to study the electronic structure and reactivity of 1,2,3-triazole derivatives. researchgate.netgrowingscience.com These calculations can provide information about molecular orbital energies, charge distributions, and other electronic properties that govern a molecule's behavior. researchgate.net
For instance, DFT studies have been employed to investigate the tautomeric stability of C5-substituted 1,2,3-triazoles. researchgate.net These studies have shown that for a wide range of substituents, the N2-H tautomer is generally the most stable. researchgate.net Such information is crucial for understanding the reactivity and potential biological activity of these compounds.
Molecular Modeling of Reaction Pathways and Energy Landscapes
Molecular modeling techniques allow for the detailed exploration of reaction pathways and the calculation of associated energy landscapes. This can help to identify the most likely reaction mechanism and predict the activation energies for different steps.
In the study of the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, DFT calculations were used to map out the reaction mechanism, including the identification of transition states and intermediates. beilstein-journals.org By comparing the energies of different possible pathways, researchers can determine the most favorable route for the reaction to proceed.
The table below showcases the application of molecular modeling in understanding 1,2,3-triazole chemistry.
| Study | Computational Method | Key Findings |
| Tautomerism of C5-substituted 1,2,3-triazoles | DFT (B3PW91/6-311++G**). researchgate.net | The N2-H tautomer is generally the most stable. researchgate.net |
| Synthesis of 1,4,5-trisubstituted 1,2,3-triazoles | DFT calculations. beilstein-journals.org | Elucidation of transition states and intermediates. beilstein-journals.org |
| Copper-catalyzed synthesis of 5-enamine-functionalized 1,2,3-triazoles | DFT and MC-AFIR. rsc.org | Dicopper-catalyzed mechanism with a rate-determining transmetalation step. rsc.org |
Prediction of Regioselectivity and Tautomeric Equilibria in Iodinated Triazoles
A significant challenge in the synthesis of substituted 1,2,3-triazoles is controlling the regioselectivity, particularly when multiple nitrogen atoms are available for substitution. Computational methods have proven useful in predicting the regiochemical outcome of these reactions.
For the N-arylation of 1,2,3-triazoles using hypervalent iodine reagents, DFT calculations could potentially rationalize the observed preference for N2-arylation over N1-arylation. researchgate.net Similarly, machine learning models, sometimes incorporating quantum mechanical descriptors, are being developed to predict the regioselectivity of various chemical reactions, including those involving heterocyclic systems. mit.eduoptibrium.com
The tautomeric equilibrium of 1,2,3-triazoles is another area where computational chemistry provides valuable insights. thieme-connect.de For N-unsubstituted 1,2,3-triazoles, the 1H- and 2H-tautomers are in equilibrium. thieme-connect.de DFT calculations can be used to determine the relative energies of these tautomers and how they are influenced by substituents and the surrounding solvent. researchgate.net
Spectroscopic and Crystallographic Insights into Reaction Mechanisms
The elucidation of reaction mechanisms for transformations involving 4-Iodo-1-methyl-1H-1,2,3-triazole relies heavily on advanced analytical techniques. Spectroscopic and crystallographic methods provide invaluable, direct evidence of transient species, reaction kinetics, and the precise three-dimensional structure of intermediates and products, which are crucial for a complete mechanistic understanding.
In Situ Spectroscopic Monitoring of Transformation Kinetics and Intermediates
The study of transient species and the kinetics of rapid chemical reactions has been significantly advanced by in-situ spectroscopic monitoring. These techniques allow for the real-time observation of changes in a reaction mixture without the need for isolating intermediates, providing a dynamic picture of the transformation process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR monitoring is a powerful tool for tracking the progress of reactions involving triazole formation. In studies of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, continuous monitoring by ¹H-NMR allows for the precise measurement of reactant consumption and product formation over time. mdpi.com For instance, by integrating the characteristic signals of the starting materials and the triazole product, detailed kinetic profiles can be constructed. A study on the CuAAC reaction between 2-picolyl azide and various alkynes utilized this method to compare the reactivity of different substrates, observing the disappearance of the alkyne's proton peaks and the emergence of the triazole's C5-H proton signal. mdpi.com Such an approach would be directly applicable to monitoring transformations of 4-Iodo-1-methyl-1H-1,2,3-triazole, for example, in substitution reactions where the chemical shift of the C5-H proton would be expected to change significantly upon replacement of the iodine atom.
Recent advancements have introduced hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) to the real-time monitoring of click reactions, enabling the study of low-concentration samples that would otherwise be undetectable. nih.govacs.org This method has been successfully used to investigate the mechanism of both copper-catalyzed and strain-promoted azide-alkyne cycloadditions on a benchtop NMR system, demonstrating its potential for elucidating reaction pathways even under biologically relevant conditions. nih.govacs.orgresearchgate.net
Infrared (IR) and UV-Visible Spectroscopy: In-situ vibrational spectroscopies, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, are instrumental in identifying functional groups and observing the formation and consumption of species during a reaction. researchgate.netnih.gov For transformations involving 4-Iodo-1-methyl-1H-1,2,3-triazole, ATR-FTIR could track the characteristic vibrations of the triazole ring (~1500 cm⁻¹) and monitor changes in the C-I bond vibrations as the reaction progresses. Similarly, UV-Visible spectroscopy can be employed to study the kinetics of reactions involving chromophoric species. The gas-phase UV absorption spectrum of the parent 1H-1,2,3-triazole shows a maximum absorption cross-section at approximately 206 nm, attributed to a π → π* transition. nih.govresearchgate.net Changes in the position and intensity of this band upon substitution or during a reaction can provide kinetic data.
The table below summarizes spectroscopic techniques and their specific applications in monitoring triazole transformations.
| Spectroscopic Technique | Information Gained | Example Application in Triazole Chemistry |
| In-Situ ¹H-NMR | Real-time concentration changes of reactants and products; identification of intermediates; kinetic rate constants. | Continuous monitoring of the CuAAC reaction to determine conversion rates and compare substrate reactivity. mdpi.com |
| In-Situ ATR-FTIR | Identification of functional groups; tracking the appearance/disappearance of intermediates and products. | Observing changes in vibrational modes of the triazole ring and associated functional groups during a substitution or oxidation reaction. researchgate.net |
| UV-Visible Spectroscopy | Kinetic analysis of reactions involving chromophoric species; determination of reaction rates. | Monitoring the change in the π → π* transition of the triazole ring to determine the kinetics of its formation or derivatization. nih.gov |
X-ray Crystallographic Analysis of Key Intermediates and Product Conformations
While the specific crystal structure of 4-Iodo-1-methyl-1H-1,2,3-triazole is not detailed in the reviewed literature, extensive crystallographic analyses have been performed on closely related N-alkylated iodo-triazoles. For example, the structures of several N-alkyl-diiodo-triazoles and their nitrated derivatives, such as 2-methyl-4,5-diiodo-1,2,3-triazole and 1-ethyl-4,5-diiodo-1,2,3-triazole, have been confirmed by XRD. rsc.orgcore.ac.uk These studies are crucial for definitively distinguishing between N1 and N2 alkylated isomers, which can be challenging to assign by NMR alone. rsc.orgcore.ac.uk
The analyses confirm the planarity of the 1,2,3-triazole ring and provide precise geometric parameters. rsc.orgcore.ac.uk The C-I bond length in such structures is typically found to be around 2.07 Å. core.ac.uk Crystal packing diagrams derived from XRD data also reveal important intermolecular interactions. In the case of 4,5-diiodo-1,2,3-triazolium salts, halogen bonding between the iodine atoms and various anions dictates the supramolecular assembly, forming structures from dimers to linear polymers. beilstein-journals.org
The following table presents representative crystallographic data for a related iodinated triazole, illustrating the key structural parameters that would be expected for 4-Iodo-1-methyl-1H-1,2,3-triazole.
| Parameter | Atom Pair/Group | Value (Å or °) | Reference Compound |
| Bond Length | C4-I | 2.072(5) Å | 1-methyl-4-nitro-5-iodo-1,2,3-triazole |
| Bond Length | N1-N2 | 1.335(4) Å | 2-methyl-4,5-diiodo-1,2,3-triazole |
| Bond Length | N2-N3 | 1.300(4) Å | 2-methyl-4,5-diiodo-1,2,3-triazole |
| Bond Length | N3-C4 | 1.361(5) Å | 2-methyl-4,5-diiodo-1,2,3-triazole |
| Bond Length | C4-C5 | 1.380(5) Å | 2-methyl-4,5-diiodo-1,2,3-triazole |
| Bond Length | C5-N1 | 1.365(5) Å | 2-methyl-4,5-diiodo-1,2,3-triazole |
| Bond Angle | N1-C5-C4 | 107.5(3) ° | 2-methyl-4,5-diiodo-1,2,3-triazole |
| Bond Angle | C5-C4-N3 | 106.8(3) ° | 2-methyl-4,5-diiodo-1,2,3-triazole |
| Bond Angle | C4-N3-N2 | 108.5(3) ° | 2-methyl-4,5-diiodo-1,2,3-triazole |
| Data derived from reported structures of closely related compounds. rsc.orgcore.ac.uk |
This crystallographic data is essential for validating the outcomes of synthetic transformations and provides a solid structural foundation for theoretical and mechanistic studies on 4-Iodo-1-methyl-1H-1,2,3-triazole.
Advanced Characterization Techniques for 4 Iodo 1 Methyl 1h 1,2,3 Triazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 4-iodo-1-methyl-1H-1,2,3-triazole and its derivatives. It provides detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular structure.
Proton (¹H) NMR and Carbon (¹³C) NMR for Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the initial structural verification of 1,2,3-triazole derivatives. The chemical shifts (δ) in the spectra are indicative of the electronic environment of the protons and carbons, respectively.
In a typical ¹H NMR spectrum of a 1-methyl-1H-1,2,3-triazole derivative, the methyl protons attached to the nitrogen atom (N-CH₃) generally appear as a singlet in the range of δ 3.5-4.5 ppm. The proton on the triazole ring (C5-H) also appears as a singlet, typically in the δ 7.5-8.5 ppm region, with its exact position influenced by the substituent at the C4 position. For 4-iodo-1-methyl-1H-1,2,3-triazole, the electron-withdrawing nature of the iodine atom would likely shift this proton downfield.
In the ¹³C NMR spectrum, the carbon of the N-methyl group is expected to resonate at approximately 35-45 ppm. The chemical shifts of the triazole ring carbons (C4 and C5) are characteristically found in the aromatic region of the spectrum. The C4 carbon, being directly attached to the iodine atom, would have its chemical shift significantly influenced by the heavy atom effect, while the C5 carbon would appear at a different, distinct chemical shift. For instance, in related 1,2,3-triazole structures, the C4 and C5 carbons have been observed at approximately 140 and 124 ppm, respectively mdpi.com.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1,4-Disubstituted 1,2,3-Triazoles
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | N-CH₃ | 3.5 - 4.5 |
| ¹H | Triazole C5-H | 7.5 - 8.5 |
| ¹³C | N-CH₃ | 35 - 45 |
| ¹³C | Triazole C4 | Variable (influenced by substituent) |
| ¹³C | Triazole C5 | ~120 - 130 |
Two-Dimensional (2D) NMR Techniques for Connectivity Elucidation
While 1D NMR provides information about the chemical environments of individual nuclei, 2D NMR techniques are crucial for establishing the connectivity between atoms within the molecule, which is pivotal for the unambiguous structural confirmation of novel derivatives. researchgate.net
COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments are used to identify protons that are coupled to each other, typically through two or three bonds. For derivatives of 4-iodo-1-methyl-1H-1,2,3-triazole with additional substituents, COSY can reveal the connectivity within those substituent groups. For instance, in a derivative with an ethyl group, COSY would show a correlation between the methyl and methylene (B1212753) protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. For 4-iodo-1-methyl-1H-1,2,3-triazole, an HSQC spectrum would show a correlation between the N-methyl protons and the N-methyl carbon, as well as between the C5-H proton and the C5 carbon.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of newly synthesized compounds. By measuring the m/z value with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For 4-iodo-1-methyl-1H-1,2,3-triazole (C₃H₄IN₃), HRMS would provide a precise mass measurement that corresponds to its calculated exact mass, thereby confirming its elemental composition. This technique is routinely used in the characterization of novel 1,2,3-triazole derivatives. nih.gov
Fragmentation Pattern Analysis for Elucidating Structural Features
In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the parent molecule, and the resulting fragmentation pattern provides a "fingerprint" that can be used to elucidate structural features. The fragmentation of 1,2,3-triazoles is known to be strongly dependent on the nature and position of the substituents on the ring. rsc.org
A common fragmentation pathway for many 1,2,3-triazoles involves the loss of a molecule of nitrogen (N₂). rsc.org For 4-iodo-1-methyl-1H-1,2,3-triazole, other potential fragmentation pathways could include the loss of the iodine atom, the methyl group, or cleavage of the triazole ring itself. The analysis of these fragmentation patterns can help to confirm the identity of the compound and distinguish it from its isomers. For instance, the fragmentation of related 1,2,4-triazole (B32235) derivatives often involves the sequential loss of neutral molecules. researchgate.netresearchgate.net
Table 2: Potential Fragmentation Ions for 4-Iodo-1-methyl-1H-1,2,3-triazole in Mass Spectrometry
| Ion | Description |
| [M]⁺˙ | Molecular ion |
| [M - N₂]⁺˙ | Loss of nitrogen |
| [M - I]⁺ | Loss of iodine atom |
| [M - CH₃]⁺ | Loss of methyl group |
| [M - HCN]⁺˙ | Loss of hydrogen cyanide |
X-ray Diffraction (XRD) Analysis
The crystal structure of a 1,2,3-triazole derivative reveals key structural parameters. For example, in the crystal structure of a related compound, 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole, the dihedral angles between the triazole ring and the attached phenyl rings were determined to be 30.57 (8)° and 21.81 (9)°. nih.gov Similarly, an XRD analysis of 4-iodo-1-methyl-1H-1,2,3-triazole would provide the precise geometry of the triazole ring and the orientation of the methyl and iodo substituents. This information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding or π-π stacking, which can influence the physical properties of the compound. nih.gov
Table 3: Example of Crystallographic Data Obtainable from XRD for a 1,2,3-Triazole Derivative
| Parameter | Example Data for a Related Compound |
| Crystal system | Orthorhombic researchgate.net |
| Space group | P2₁/c researchgate.net |
| a (Å) | 20.876 (2) researchgate.net |
| b (Å) | 12.111 (1) researchgate.net |
| c (Å) | 6.288 (9) researchgate.net |
| V (ų) | 1589.7 (2) researchgate.net |
| Z | 4 |
This type of data provides a complete and unambiguous picture of the molecule's structure in the solid state, complementing the information obtained from spectroscopic techniques.
Single-Crystal X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of molecules in the solid state. For derivatives of 4-Iodo-1-methyl-1H-1,2,3-triazole, this technique provides precise data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. While a crystal structure for 4-Iodo-1-methyl-1H-1,2,3-triazole itself is not publicly available, analysis of closely related structures provides significant insight into the expected molecular geometry.
For instance, the crystal structure of 1-(2-iodophenyl)-4-phenyl-1H-1,2,3-triazole reveals key conformational features. researchgate.net In many 1,4-disubstituted 1,2,3-triazole derivatives, the central triazole ring is essentially planar. nih.gov The substituents at the N1 and C4 positions often exhibit a twist relative to this plane. The dihedral angle between the triazole ring and adjacent aromatic substituents is a critical conformational parameter. In the structure of 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the dihedral angle between the triazole and the N-bound benzene (B151609) ring is 13.95 (9)°, while the angle with the C-bound benzyl (B1604629) group is 83.23 (10)°. nih.gov This demonstrates how different substituents adopt varied spatial orientations.
In chiral derivatives, this technique is indispensable for determining the absolute stereochemistry. The precise arrangement of atoms in the crystal lattice allows for the assignment of R/S configurations at stereocenters, which is fundamental in fields like medicinal chemistry where enantiomers can have vastly different biological activities.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₀IN₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.0778(6) |
| b (Å) | 11.1909(10) |
| c (Å) | 14.3114(12) |
| Volume (ų) | 1293.72(19) |
| Z (Molecules per unit cell) | 4 |
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial as they influence physical properties such as melting point, solubility, and stability. For iodinated triazoles, a variety of interactions are significant, including conventional hydrogen bonds, halogen bonds, and π-stacking.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. bohrium.com Studies on halogenated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives have shown that H···H, C···H, and X···H (where X is a halogen) interactions are often dominant in defining the crystal structure. mdpi.com
In derivatives containing suitable functional groups, classical hydrogen bonds (e.g., O—H⋯N, N—H⋯O) play a primary role in directing the supramolecular assembly. nih.govrsc.org For instance, in the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, molecules are linked by O—H⋯N hydrogen bonds to form chains. nih.gov
Spectroscopic Methods for Electronic and Optical Properties
Spectroscopic techniques are vital for probing the electronic structure and optical behavior of molecules. UV/Vis and fluorescence spectroscopy, in particular, provide valuable information on electronic transitions and the fate of excited states.
Ultraviolet/Visible (UV/Vis) Spectroscopy for Electronic Transitions
Ultraviolet/Visible (UV/Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to the excitation of electrons from lower to higher energy orbitals. For 1,2,3-triazoles, the primary electronic transitions observed are typically π → π* transitions.
The parent 1H-1,2,3-triazole exhibits a strong absorption maximum (λmax) in the gas phase at approximately 206 nm, which is assigned to a π → π* transition. rsc.orgnih.govresearchgate.net The introduction of substituents onto the triazole ring significantly modulates the energy of these transitions. The methyl group at the N1 position and the iodine atom at the C4 position in 4-Iodo-1-methyl-1H-1,2,3-triazole are expected to influence the absorption profile. The methyl group may have a minor electronic effect, while the iodine atom, with its lone pairs and potential for orbital mixing, could lead to a bathochromic (red) shift of the absorption bands compared to the unsubstituted parent triazole.
In more complex derivatives, extending the π-conjugated system by adding aromatic or arylethynyl groups leads to significant red shifts in the absorption maxima, often moving them into the near-UV or visible region. nih.gov
| Compound | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| 1H-1,2,3-triazole | ~206 | Gas Phase | rsc.orgnih.gov |
| 2-Alkyl-substituted 1,2,3-triazoles | 224–234 | Methanol | mdpi.com |
| 4,5-bis(arylethynyl)-1,2,3-triazoles | 250–450 | THF | nih.gov |
| Pyrene with 1-benzyl-1,2,3-triazole units | ~380 | Chloroform | nih.gov |
Fluorescence Spectroscopy for Photophysical Characteristics (Relevant for derived fluorophores)
Fluorescence is the emission of light from a molecule after it has absorbed light. While simple triazoles are generally not fluorescent, the 1,2,3-triazole scaffold is a highly versatile component in the design of advanced fluorophores. nih.gov The 4-Iodo-1-methyl-1H-1,2,3-triazole is a key building block in this context, as the C-I bond provides a reactive handle for introducing chromophoric and auxochromic groups through cross-coupling reactions (e.g., Sonogashira, Suzuki coupling).
Many high-performance fluorophores are based on a "push-pull" architecture, where an electron-donating group (donor) and an electron-withdrawing group (acceptor) are connected by a π-conjugated spacer. The 1,2,3-triazole ring can serve as part of this spacer. nih.gov The photophysical properties of these derived fluorophores, such as their excitation and emission wavelengths, quantum yield (the efficiency of fluorescence), and fluorescence lifetime, are highly tunable based on the nature of the substituents attached to the triazole core. nih.govbohrium.com For example, 2-Aryl-substituted 1,2,3-triazoles have been shown to be highly efficient blue-light-emitting fluorophores with quantum yields reaching up to 65%. mdpi.com Some triazole derivatives also exhibit interesting phenomena such as aggregation-induced emission enhancement (AIEE), where fluorescence intensity increases upon aggregation. bohrium.com
| Derivative Type | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| 2H-bis nih.govnih.govbohrium.comtriazolo isoquinolines | - | - | up to 42.2% | bohrium.com |
| 2-Aryl substituted triazoles | - | 335–368 | up to 65% | mdpi.com |
| 5-Aryl-4-arylethynyltriazoles | - | - | 15–64% | nih.gov |
| Aurone-derived 1,2,3-triazoles | ~370 | ~488 | - | rsc.org |
Synthetic Applications of 4 Iodo 1 Methyl 1h 1,2,3 Triazole in Advanced Materials and Conjugates
Role as a Versatile Synthetic Building Block in Complex Heterocyclic Synthesis
The reactivity of the C-I bond in 4-iodo-1-methyl-1H-1,2,3-triazole makes it an exceptional precursor for the synthesis of more intricate heterocyclic systems. Its utility in building polycyclic and sophisticated molecular frameworks is a cornerstone of its application in modern organic synthesis.
The iodine atom in iodo-substituted 1,2,3-triazoles is a key functional group for constructing fused heterocyclic systems through intramolecular cyclization reactions. Palladium-catalyzed annulation is a powerful strategy for this purpose. rsc.org For instance, 5-iodo-1,2,3-triazoles, closely related to the title compound, can be tethered to a suitable reaction partner and subsequently cyclized. A notable example is the synthesis of triazole-fused sultams. This process involves a modified copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate a sulfonamide-tethered 5-iodo-1,2,3-triazole intermediate, which then undergoes a base-mediated, catalyst-free cyclization to yield the fused bicyclic product. beilstein-journals.org
Similarly, palladium-catalyzed C-H bond activation strategies have been employed to create complex polycyclic systems. nih.gov In these methods, a halo-triazole (often bromo- or iodo-substituted) is first synthesized via CuAAC and then subjected to intramolecular C-H activation to forge a new ring, leading to the formation of intricate structures like triazoloquinolines and triazoloazepinoindoles. nih.gov These reactions demonstrate broad functional group compatibility, allowing for the synthesis of a diverse library of polycyclic compounds. nih.gov
Table 1: Representative Synthesis of Fused Triazole Systems
| Iodo-Triazole Precursor Type | Reaction Partner | Key Reaction Steps | Resulting Fused System | Reference |
|---|---|---|---|---|
| Sulfonamide-tethered 5-iodo-1,2,3-triazole | Internal (tethered group) | 1. Cu(I)-catalyzed iodo-cycloaddition 2. Base-mediated cyclization | Triazole-fused sultam | beilstein-journals.org |
| 5-Iodo-1,2,3-triazole with tethered alkyne/alkene | Internal (tethered group) | Palladium-catalyzed intramolecular annulation | Various bicyclic/polycyclic heterocycles | rsc.org |
| N-Aryl-5-bromo-1,2,3-triazole | Internal (aryl C-H bond) | Palladium-catalyzed C-H activation/annulation | Triazoloquinolines | nih.gov |
Beyond ring fusion, 4-iodo-1-methyl-1H-1,2,3-triazole is instrumental in assembling sophisticated, non-fused molecular scaffolds. The C-I bond is readily functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Chan-Lam couplings. researchgate.netresearchgate.net This allows for the attachment of diverse aryl, heteroaryl, or alkynyl groups at the C4 position, providing access to a vast chemical space.
These reactions enable the strategic incorporation of multiple pharmacophores into a single molecular framework, a powerful approach in the design of novel therapeutic agents. nih.gov For example, the triazole core can be linked to other biologically active motifs, such as dihydropyrimidinones, to create hybrid molecules with potentially enhanced properties. nih.gov The 1,2,3-triazole ring in these scaffolds often acts as a stable linker that correctly orients the appended functional groups for interaction with biological targets. researchgate.net The ability to easily diversify the substituent at the C4-position makes 4-iodo-1-methyl-1H-1,2,3-triazole a valuable platform for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov
Conjugation and Bioconjugation Strategies Utilizing the Iodine Functionality
The iodine atom not only facilitates the construction of complex scaffolds but also serves as a versatile anchor for conjugation, particularly in the realm of bioconjugation and radiolabeling.
The development of methods for the site-specific modification of biomolecules is crucial for chemical biology and drug development. Iodo-triazoles are emerging as valuable tools in this field. Research has demonstrated that iodo-1,2,3-triazoles can be used for the direct, single-step dual modification of free peptides. researchgate.net Through a copper-catalyzed aqueous multi-component reaction, an azide-bearing peptide can react with a terminal alkyne and an iodine source to generate a peptide labeled with an iodo-triazole moiety. researchgate.net This approach is compatible with biologically relevant functional groups found in amino acids, nucleosides, and sugars. researchgate.net
Furthermore, related halomethyl-triazoles have shown potential for the rapid and site-selective alkylation of proteins. mdpi.com Specifically, iodomethyl-triazoles have been observed to react with methionine residues under mild conditions. mdpi.com The triazole ring itself is a desirable feature in bioconjugates as it is resistant to hydrolysis by proteases, leading to stable modifications. mdpi.com
The C-I bond on the triazole ring is an excellent precursor for introducing radioisotopes for imaging and therapeutic applications. The non-radioactive iodine atom can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) or fluorine ([¹⁸F]).
Radioiodinated triazoles have been synthesized and evaluated as molecular probes for targeting melanoma. mcmaster.ca In these studies, a tin-triazole precursor is first synthesized and then coupled to a melanoma-targeting vector; the tin moiety is subsequently replaced with radioiodine. mcmaster.ca An alternative approach involves a "Triazole Appending AGent (TAAG)," a hydrophilic iodine-containing synthon designed to improve the target-to-non-target uptake ratio of radioiodinated probes. scholaris.ca
Moreover, 5-iodo-1,2,3-triazole derivatives serve as crucial precursors for the synthesis of 5-[¹⁸F]fluoro-1,2,3-triazoles via an aqueous iodine–[¹⁸F]fluorine exchange reaction. nih.gov This reaction typically requires high temperatures (e.g., 140–160 °C) and is performed in a co-solvent like DMSO. nih.gov This method provides a direct route to positron emission tomography (PET) imaging agents from the corresponding stable iodo-precursors.
Table 2: Iodo-Triazoles as Precursors for Radiolabeling
| Precursor Compound | Radioisotope | Reaction Type | Application | Reference |
|---|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)-2-(4-iodo-1H-1,2,3-triazol-1-yl)acetamide | ¹²³I | Stannyl-iodine exchange | SPECT imaging of melanoma | mcmaster.ca |
| 5-Iodo-1,4-dimethyl-1H-1,2,3-triazole | ¹⁸F | Iodine–fluorine exchange | Precursor for PET imaging agents | nih.gov |
| Generic Tin-Triazole Precursor | ¹²⁵I | Stannyl-iodine exchange | Radiochemical labeling | mcmaster.ca |
| 1-Ethynyl-4-fluorobenzene (forms iodo-triazole in situ) | ¹²⁵I | Multi-component iodo-cycloaddition | Radioactive labeling | researchgate.net |
Precursors for Functional Materials and Optoelectronic Dyes
The versatility of 4-iodo-1-methyl-1H-1,2,3-triazole extends to materials science, where it functions as a key intermediate for creating functional polymers and optoelectronic dyes. The C-I bond is an ideal attachment point for chromophores and other functional units via cross-coupling reactions.
For instance, N(2)-fluoroaryl-1,2,3-triazole scaffolds, which can be synthesized from iodo-triazole precursors via Chan-Lam or Suzuki coupling, have been shown to be valuable building blocks for blue-emitting organic materials with exceptionally high absolute quantum yields (>99%). researchgate.net Similarly, the Sonogashira coupling of iodo-triazoles with terminal alkynes can be used to construct fluorene-based donor-acceptor copolymers. mdpi.com These materials exhibit tunable photophysical properties, and their emission characteristics can be modulated by functionalizing the triazole unit, making them promising for applications in organic field-effect transistors (OFETs) and other optoelectronic devices. mdpi.com The triazole ring itself contributes favorably to the properties of these materials due to its electronic nature and stability. beilstein-journals.org
Table 3: Applications in Functional Material Synthesis
| Precursor Type | Coupling Reaction | Appended Functional Group | Target Material/Application | Reference |
|---|---|---|---|---|
| Iodo-1,2,3-triazole | Chan-Lam / Suzuki Coupling | Fluoroaryl groups | Blue-emitting organic materials (OLEDs) | researchgate.net |
| Iodo-1,2,3-triazole | Sonogashira Coupling | Alkynyl-fluorene derivatives | Donor-acceptor copolymers for OFETs | mdpi.com |
| Triazole-containing monomer | Polymerization | N/A (self-polymerization) | Functional polymers | raco.cat |
Application in the Design of Push-Pull Dyes and Fluorophores
The 4-iodo-1-methyl-1H-1,2,3-triazole scaffold is a key intermediate in the synthesis of push-pull systems, which are molecules with an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated spacer. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to interesting photophysical properties, such as large Stokes shifts and solvatochromism, which are highly desirable for applications in nonlinear optics, sensing, and bioimaging.
The reactivity of the carbon-iodine bond at the 4-position of the triazole ring is central to its utility. This bond is amenable to various palladium-catalyzed cross-coupling reactions, most notably the Sonogashira and Suzuki-Miyaura reactions. mdpi.com These reactions allow for the straightforward introduction of a wide range of electron-donating or electron-accepting aryl and arylethynyl moieties, enabling the fine-tuning of the resulting dye's electronic and optical properties. mdpi.comnih.gov
Research has demonstrated the synthesis of novel push-pull chromophores based on 1,2,3-triazole cores. For instance, 4-ethynyl-5-iodo-1,2,3-triazoles, which are structurally related to the title compound, have been synthesized through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of 1-iodobuta-1,3-diynes. nih.gov These iodo-triazole intermediates are then subjected to Sonogashira or Suzuki cross-coupling reactions to introduce different substituents. nih.gov A series of 4,5-bis(arylethynyl)-1H-1,2,3-triazoles, synthesized via a Sonogashira coupling of 4-ethynyl-5-iodo-1,2,3-triazole precursors, have shown significant fluorescence with Stokes shifts exceeding 150 nm. nih.gov The fluorescent properties of these triazoles can be easily adjusted by changing the substituents on the aryl rings. nih.gov
Similarly, 5-aryl-4-arylethynyl-1H-1,2,3-triazoles have been synthesized using a combination of CuAAC and subsequent Suzuki-Miyaura cross-coupling of 5-iodo-1,2,3-triazole intermediates. mdpi.com These compounds exhibit fluorescence with Stokes shifts greater than 100 nm. mdpi.com The synthetic strategy highlights the importance of the iodo-triazole precursor as a versatile platform for building complex fluorescent molecules. mdpi.com The 1,2,3-triazole ring itself acts as a π-conjugated linker connecting the donor and acceptor parts of the molecule. mdpi.com
Interactive Table: Photophysical Properties of Push-Pull Triazole Dyes Derived from Iodo-Triazole Precursors
| Compound | Donor Group | Acceptor Group | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
|---|---|---|---|---|---|
| 10a | 4-Methoxyphenyl | 4-Chlorophenyl | 338 | 451 | 113 |
| 10b | 4-Phenoxyphenyl | 4-Chlorophenyl | 337 | 452 | 115 |
| 10c | Naphthalen-2-yl | 4-Chlorophenyl | 338 | 453 | 115 |
| 10d | 4-Methoxyphenyl | 4-(Trifluoromethyl)phenyl | 336 | 452 | 116 |
Data sourced from a study on 5-aryl-4-arylethynyl-1H-1,2,3-triazoles synthesized via Suzuki-Miyaura cross-coupling of 5-iodo-1,2,3-triazole intermediates. mdpi.com
The synthesis of these advanced dyes underscores the pivotal role of iodo-triazoles like 4-iodo-1-methyl-1H-1,2,3-triazole. The straightforward introduction of the iodo-group and its subsequent reactivity in cross-coupling reactions provide a powerful tool for the rational design of new fluorophores with tailored properties.
Integration into Polymeric Materials and Supramolecular Assemblies
The 1,2,3-triazole ring is an attractive component for the construction of polymeric materials and supramolecular assemblies due to its high polarity, stability, and ability to form hydrogen bonds and coordinate with metal ions. mdpi.com The incorporation of triazole units into polymer backbones can impart desirable properties, such as increased thermal stability and altered solubility. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, often termed "click chemistry," is a highly efficient method for creating triazole linkages in polymer synthesis. beilstein-journals.org
While the direct polymerization of 4-iodo-1-methyl-1H-1,2,3-triazole is not extensively documented in the literature, its structure presents significant potential as a functional monomer. The presence of the iodine atom offers a reactive handle for post-polymerization modification. A polymer chain containing this iodinated triazole unit could be further functionalized through cross-coupling reactions, allowing for the attachment of various chemical entities along the polymer backbone. This approach would enable the synthesis of complex, tailor-made polymers with precisely controlled functionalities.
For instance, a polymer could be synthesized from a vinyl- or ethynyl-functionalized derivative of 4-iodo-1-methyl-1H-1,2,3-triazole. The resulting polymer, bearing pendant iodo-triazole groups, could then be subjected to reactions like the Suzuki or Sonogashira coupling to attach chromophores, bioactive molecules, or other functional groups. This strategy would be particularly useful for creating materials for applications in sensing, drug delivery, or catalysis.
In the realm of supramolecular chemistry, the 1,2,3-triazole moiety is known to participate in the formation of ordered structures through non-covalent interactions. mdpi.com While specific examples involving 4-iodo-1-methyl-1H-1,2,3-triazole are not prominent, its derivatives could be designed to self-assemble into complex architectures. The iodo-group could be replaced with moieties capable of hydrogen bonding or metal coordination to drive the formation of supramolecular assemblies like rotaxanes, catenanes, or metal-organic frameworks. The inherent dipole moment of the 1-methyl-1,2,3-triazole ring would further contribute to the stability and organization of such assemblies.
Future Perspectives and Emerging Research Avenues for 4 Iodo 1 Methyl 1h 1,2,3 Triazole Research
Development of More Sustainable and Environmentally Benign Synthetic Protocols
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. For 4-iodo-1-methyl-1H-1,2,3-triazole and related compounds, research is increasingly directed towards more sustainable protocols.
A significant trend is the move towards metal-free and azide-free synthesis. rsc.org Traditional methods often rely on heavy metal catalysts and potentially explosive azide (B81097) precursors. rsc.org Emerging alternatives utilize molecular iodine as an efficient, inexpensive, and greener reagent for constructing the triazole ring. rsc.orgresearchgate.net Iodine-mediated reactions can facilitate the necessary C–N and N–N bond formations under milder, metal-free conditions. rsc.org For instance, protocols using an I₂/O₂ system or an I₂/KI combination have been developed for the synthesis of various triazoles, offering an environmentally benign alternative to transition metals. rsc.orgorganic-chemistry.org These methods are often characterized by their operational simplicity, cost-effectiveness, and compatibility with a broad range of substrates. rsc.org
Another key area is the adoption of domino or one-pot reactions, which enhance atom economy by combining multiple synthetic steps into a single operation without isolating intermediates. This approach drastically reduces solvent usage, energy, and labor. nih.gov The use of eco-friendly reaction media, such as water or recyclable ionic liquids, in conjunction with synergistic catalytic systems like molecular iodine-ionic liquid combinations, represents a significant step forward. nih.govnih.gov These green strategies not only improve the environmental profile of the synthesis but also often lead to high yields and easy product purification. nih.govnih.gov
| Green Synthesis Strategy | Key Features & Advantages | Relevant Research Findings |
| Metal-Free & Azide-Free Synthesis | Avoids toxic heavy metals and hazardous azide precursors. rsc.org | Iodine-mediated protocols provide an efficient and green alternative for C–N and N–N bond formation. rsc.orgorganic-chemistry.org |
| Domino/One-Pot Reactions | Increases atom economy, reduces waste, solvent, and energy consumption. nih.gov | Efficient construction of complex heterocyclic scaffolds in a single operation. researchgate.netnih.gov |
| Green Catalytic Systems | Utilizes benign and inexpensive catalysts like molecular iodine. nih.govnih.gov | Synergistic iodine-ionic liquid systems have been developed for efficient, eco-friendly synthesis. nih.govnih.gov |
| Ultrasound-Assisted Synthesis | Enhances reaction rates and yields under mild conditions. | Combined with green catalysts, it provides an efficient and eco-friendly synthetic strategy. nih.govnih.gov |
Exploration of Novel Catalytic Systems for Enhanced Regio- and Stereoselectivity
Controlling the precise arrangement of substituents on the triazole ring (regioselectivity) is paramount for tuning the molecule's properties. The classical Huisgen 1,3-dipolar cycloaddition often yields a mixture of regioisomers, limiting its utility. rsc.orgbeilstein-journals.org
The advent of "click chemistry" introduced highly regioselective methods. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reliably produces 1,4-disubstituted triazoles, while ruthenium-catalyzed versions (RuAAC) yield the 1,5-disubstituted isomers. beilstein-journals.orgnih.govmdpi.com Future research will focus on expanding the catalytic toolbox beyond copper and ruthenium to access diverse substitution patterns and improve reaction conditions. Catalysts based on more abundant and less toxic metals like zinc and nickel are being explored. thieme-connect.com For example, Zn(OAc)₂ has been used as an affordable and environmentally friendly catalyst for azide-alkyne cycloadditions in water. thieme-connect.com
Furthermore, the development of sophisticated ligands and additives is a crucial avenue for fine-tuning catalytic activity and selectivity. organic-chemistry.org For the synthesis of specifically functionalized compounds like 4-iodo-1-methyl-1H-1,2,3-triazole, iodine-mediated approaches have also demonstrated high regioselectivity, offering a metal-free path to specific isomers. researchgate.netraco.cat Research into electrophilic heterocyclization reactions is also providing new methods for achieving both regio- and stereoselectivity in the synthesis of complex fused triazole systems. researchgate.net
| Catalytic System | Regioselectivity | Key Advantages |
| Copper(I) (CuAAC) | 1,4-disubstituted | High efficiency, mild conditions, wide applicability ("click chemistry"). rsc.orgbeilstein-journals.org |
| Ruthenium(II) (RuAAC) | 1,5-disubstituted | Complementary to CuAAC, provides access to the other major regioisomer. nih.govmdpi.com |
| Zinc(II) | 1,4-disubstituted | Inexpensive and environmentally friendly alternative catalyst. thieme-connect.com |
| Molecular Iodine | Regioselective | Metal-free conditions, cost-effective, and environmentally benign. researchgate.netraco.cat |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow chemistry offers significant advantages for the synthesis of 4-iodo-1-methyl-1H-1,2,3-triazole and its derivatives. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher consistency and yields. beilstein-journals.org A major benefit is enhanced safety, particularly when working with hazardous intermediates like organic azides, which can be generated and consumed in situ, minimizing their accumulation to unsafe levels. researchgate.net
Flow chemistry enables efficient and safe scale-up of synthetic procedures, allowing for gram-scale production of triazole derivatives in a laboratory setting. beilstein-journals.orgresearchgate.net Researchers have successfully implemented CuAAC reactions in flow systems, sometimes lowering reaction temperatures and improving safety by using additives. beilstein-journals.org Efforts are also underway to develop metal-free and azide-free triazole syntheses in flow, further boosting the green credentials of the process. sci-hub.se The integration of flow chemistry with automated platforms will accelerate the discovery of new iodinated triazole derivatives by enabling the rapid synthesis and screening of large compound libraries.
Advanced Computational Design and Prediction of Next-Generation Iodinated Triazole Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For iodinated triazoles, in silico methods are set to play a pivotal role in designing the next generation of functional molecules. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are used to predict how derivatives of 4-iodo-1-methyl-1H-1,2,3-triazole will interact with biological targets, such as enzymes or receptors. mdpi.comfrontiersin.orguran.ua
This computer-aided design approach allows researchers to virtually screen vast libraries of potential compounds and prioritize the most promising candidates for synthesis. mdpi.com This significantly reduces the time and cost associated with experimental work by focusing efforts on molecules with the highest probability of success. mdpi.comfrontiersin.org For instance, computational studies can guide the design of novel triazole-based enzyme inhibitors for applications in treating diseases like cancer or Chagas disease. mdpi.comneuroquantology.com Furthermore, Density Functional Theory (DFT) calculations can be employed to evaluate the chemical reactivity and stability of newly designed compounds, providing deeper insights into their electronic properties before they are ever made in a lab. frontiersin.org
Synergistic Approaches Combining Synthetic Methodologies with Theoretical Insights
The most powerful advances will emerge from the synergy between innovative synthetic chemistry and advanced computational modeling. This integrated approach creates a powerful cycle of design, synthesis, and testing. Theoretical studies can predict target molecules with desired properties, which then guides the development and optimization of synthetic routes to create them. mdpi.comneuroquantology.com
For example, a computational model might identify a specific substitution pattern on the triazole ring that maximizes binding to a cancer-related protein. uran.ua Chemists can then employ the latest regioselective catalytic systems or sustainable flow chemistry protocols to synthesize this exact molecule. The experimental results can then be fed back into the computational model to refine its predictive accuracy. mdpi.com
This synergy also extends to the development of the synthetic methods themselves. The mechanisms of novel, iodine-mediated reactions or the reasons for the high selectivity of a new catalyst can be rationalized and understood through computational analysis, such as Frontier Molecular Orbital theory. acs.org Similarly, the combination of different experimental techniques, such as ultrasound assistance with synergistic iodine-ionic liquid catalysis, exemplifies a practical synergy that leads to more efficient and environmentally friendly outcomes. nih.govnih.gov By combining the predictive power of computational design with the practical efficiency of green and automated synthesis, the path to discovering novel, high-value iodinated triazoles will be significantly accelerated.
Q & A
Q. What are the optimal synthetic routes for 4-Iodo-1-methyl-1H-1,2,3-triazole, and how does reaction time affect yield?
The synthesis typically involves iodination of 1-methyl-1H-1,2,3-triazole under controlled conditions. describes a viable route using N-alkylation of 4,5-diiodo-1H-1,2,3-triazole followed by nitration. For example, refluxing with DMSO for 18 hours (as in ) yields ~65% after crystallization. Key factors include solvent choice (DMSO promotes solubility) and cooling rates to minimize byproducts. Prolonged reaction times (e.g., 18 hours vs. 12 hours) can improve yield but risk decomposition.
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| N-alkylation | DMSO, reflux, 18 hours | 65% | |
| Nitration | 100% HNO₃, RT | 54–60% |
Q. Which spectroscopic and crystallographic methods validate the structure of 4-Iodo-1-methyl-1H-1,2,3-triazole?
1H/13C NMR confirms substitution patterns (e.g., methyl group at δ ~3.5 ppm). X-ray crystallography (via SHELXL/SHELXTL) resolves iodine positioning and tautomerism ( ). For example, used X-ray analysis to confirm N-alkyl-diiodo-triazole structures, distinguishing between 1-methyl and 2-methyl isomers. IR spectroscopy identifies functional groups (e.g., triazole ring vibrations at ~1500 cm⁻¹).
Advanced Research Questions
Q. How does tautomerism in N-alkylated derivatives impact reactivity and biological activity?
N-alkylation of 4,5-diiodo-1H-1,2,3-triazole produces tautomers (e.g., 1-methyl vs. 2-methyl isomers), as observed in . Tautomer stability depends on steric and electronic effects: bulkier substituents favor 1-methyl forms. This influences reactivity; for example, nitration of 1-methyl derivatives ( ) yields monoiodo-mononitro products selectively. Biological activity (e.g., antimicrobial) correlates with tautomer-dependent binding to fungal ergosterol synthase ().
Q. What challenges arise in crystallographic refinement of iodinated triazoles, and how are they addressed?
High electron density from iodine causes absorption and extinction effects, complicating refinement. SHELXL ( ) mitigates this via anisotropic displacement parameters and TWIN/BASF commands for twinned data. ORTEP ( ) visualizes thermal ellipsoids to assess disorder. For example, resolved iodine positional disorder using SHELXL’s PART instructions, achieving R1 < 0.05.
Q. How do structural modifications (e.g., nitration) alter the compound’s bioactivity?
Nitration introduces electron-withdrawing groups, enhancing electrophilicity. shows nitrated derivatives (e.g., 1-methyl-4-nitro-5-iodo-1,2,3-triazole) exhibit improved antifungal activity compared to non-nitrated analogs. This aligns with ’s mechanism where nitro groups stabilize interactions with fungal cytochrome P450 enzymes.
| Derivative | Bioactivity (MIC, μg/mL) | Target Organism | Reference |
|---|---|---|---|
| 4-Iodo-1-methyl | 32 | C. albicans | |
| 4-Nitro-5-iodo-1-methyl | 8 | C. albicans |
Q. What computational tools predict the binding affinity of iodinated triazoles to biological targets?
Molecular docking (e.g., AutoDock Vina) and DFT calculations model interactions. compared sulfonyl vs. amide linkages in triazole scaffolds, showing sulfonyl groups improve specificity via stronger hydrogen bonding. For 4-Iodo-1-methyl derivatives, docking studies () suggest halogen bonding between iodine and Thr114 in fungal CYP51.
Q. How do solvent and catalyst choices influence cross-coupling reactions of 4-Iodo-1-methyl-1H-1,2,3-triazole?
Palladium catalysts (e.g., Pd(PPh₃)₄) in THF or DMF enable Suzuki-Miyaura couplings (). Polar aprotic solvents stabilize iodinated intermediates, while bulky ligands (e.g., XPhos) suppress homo-coupling. notes that dichlorophenyl derivatives synthesized via such couplings show enhanced antimicrobial potency.
Contradictions and Limitations
- Synthetic Yield Variability : reports 65% yield for similar triazoles, while cites 54–60% for iodinated analogs, likely due to iodine’s steric hindrance.
- Tautomer Stability : Computational models () predict 2-methyl dominance, but crystallographic data () show 1-methyl forms prevail experimentally.
Key Tools and Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
